

# 1,12-Dibromododecane structure and molecular formula.

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## Compound of Interest

Compound Name: 1,12-Dibromododecane

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## An In-depth Technical Guide to 1,12-Dibromododecane

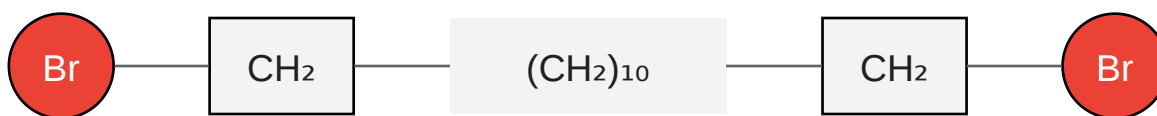
This guide provides a comprehensive overview of **1,12-dibromododecane**, a versatile bifunctional organic compound. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document details its structure, molecular formula, physicochemical properties, and key experimental protocols.

## Molecular Structure and Formula

**1,12-Dibromododecane** is a linear aliphatic hydrocarbon chain consisting of twelve carbon atoms, with bromine atoms attached to the terminal carbons (positions 1 and 12).<sup>[1][2]</sup> Its symmetrical structure makes it a valuable intermediate in various organic synthesis applications, including the formation of polymers, macrocycles, and organometallic reagents.<sup>[3][4][5]</sup>

- Molecular Formula:  $C_{12}H_{24}Br_2$ <sup>[6][7]</sup>
- IUPAC Name: **1,12-dibromododecane**<sup>[6]</sup>
- Synonyms: Dodecamethylene dibromide,  $\alpha,\omega$ -Dibromododecane<sup>[2][8]</sup>
- CAS Registry Number: 3344-70-5<sup>[6][8]</sup>

Below is a diagram illustrating the chemical structure of **1,12-dibromododecane**.



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**Figure 1:** Chemical Structure of **1,12-Dibromododecane**.

## Physicochemical Properties

**1,12-Dibromododecane** is typically an off-white to pale brown crystalline solid at room temperature.<sup>[1]</sup> It is generally stable under recommended storage conditions, which involve a dry environment away from strong oxidizing agents.<sup>[1][9][10]</sup> The compound is combustible.<sup>[1][10]</sup> It exhibits poor solubility in water but is soluble in organic solvents like hot methanol, ethanol, ether, hexane, toluene, and chloroform.<sup>[1][2][3]</sup>

A summary of its key quantitative properties is presented in the table below.

Property	Value	Unit	Source(s)
Molecular Weight	328.13	g/mol	<sup>[6][7]</sup>
Melting Point	38 - 42	°C	<sup>[1][9][10]</sup>
Boiling Point	215	°C (at 15 mmHg)	<sup>[1][8][10]</sup>
Density	~1.3	g/cm <sup>3</sup>	<sup>[9]</sup>
Flash Point	>110	°C (>230 °F)	<sup>[11]</sup>
LogP (Octanol/Water)	6.85		<sup>[9]</sup>

## Experimental Protocols

**1,12-Dibromododecane** is a key reagent in organic synthesis. Detailed below are protocols for its preparation and its use in a subsequent reaction.

### Synthesis of 1,12-Dibromododecane from 1,12-Dodecanediol

This protocol describes the one-step bromination of 1,12-dodecanediol to yield **1,12-dibromododecane**.<sup>[12]</sup>

The general workflow for this synthesis is outlined in the diagram below.



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**Figure 2:** Workflow for the Synthesis of **1,12-Dibromododecane**.

Methodology:<sup>[12]</sup>

- In a 250 mL three-neck flask, add 30 mL of water and slowly add 50 mL of concentrated sulfuric acid while cooling.
- Allow the solution to cool to room temperature.
- With stirring, add 0.1 mol of 1,12-dodecanediol and 26 g (0.25 mol) of sodium bromide.
- Heat the mixture to reflux and maintain for 4 hours.
- After reflux, cool the reaction to room temperature and add 100 mL of water.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with equal volumes of concentrated sulfuric acid, water, saturated sodium bicarbonate solution, and finally water again.
- Separate the organic layer and dry it with anhydrous calcium chloride for 30 minutes.
- Purify the product via vacuum distillation to obtain colorless liquid **1,12-dibromododecane**.

## Synthesis of 12-bromo-1-dodecene from 1,12-Dibromododecane

This protocol details an elimination reaction where **1,12-dibromododecane** is converted to 12-bromo-1-dodecene using a strong base.[\[13\]](#)

Methodology:[\[13\]](#)

- Dissolve 1 equivalent of **1,12-dibromododecane** in anhydrous tetrahydrofuran (THF) to a concentration of 0.1 M in a flask under an argon atmosphere with stirring.
- Add 1.15 equivalents of potassium tert-butoxide (t-BuOK) in portions over a 30-minute period.
- Heat the reaction mixture to reflux and stir for 16 hours.
- After the reaction is complete, cool the mixture to room temperature and quench the reaction with water.

- Dilute the mixture with diethyl ether and transfer to a separatory funnel to separate the organic and aqueous layers.
- Extract the aqueous layer several times with diethyl ether.
- Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product using silica gel column chromatography with petroleum ether as the eluent to yield the final product, 12-bromo-1-dodecene.

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